molecular formula C13H20N2O2S B2477582 2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline CAS No. 866152-73-0

2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B2477582
CAS No.: 866152-73-0
M. Wt: 268.38
InChI Key: NFUJUBWVTIUBNY-UHFFFAOYSA-N
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Description

2-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide-containing aniline derivative characterized by a piperidine ring substituted with an ethyl group at the 2-position. This compound combines the sulfonyl group's solubility-enhancing properties with the piperidine moiety's conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors. Its mechanism of action likely involves modulating molecular pathways through sulfonamide-mediated electrophilic interactions and piperidine-induced steric effects .

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-11-7-5-6-10-15(11)18(16,17)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUJUBWVTIUBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Formula Synthesis Highlights Biological Activity/Applications References
This compound 2-ethylpiperidine sulfonyl group attached to aniline C₁₃H₂₀N₂O₂S Sulfonylation of aniline derivatives with 2-ethylpiperidine Potential enzyme/receptor modulation; research applications in medicinal chemistry
4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline 2,6-dimethylpiperidine sulfonyl group at para position of aniline C₁₃H₂₀N₂O₂S Reaction of 4-nitroaniline with 2,6-dimethylpiperidine Enhanced solubility and pharmacological activity; candidate for biological interaction studies
2-(4-(Difluoromethyl)piperidin-1-yl)aniline Difluoromethyl group on piperidine; sulfonyl group absent C₁₂H₁₆F₂N₂ Nucleophilic substitution or cyclization reactions Applications in agrochemicals and drug development; improved metabolic stability
2-(2-(Ethoxymethyl)piperidin-1-yl)aniline Ethoxymethyl substituent on piperidine; sulfonyl group absent C₁₄H₂₂N₂O Alkylation of piperidine precursors Speculative pharmacological potential; requires further biological testing
2-Chloro-5-[(3-methylpiperidin-1-yl)sulfonyl]aniline Chlorine substituent on aniline; 3-methylpiperidine sulfonyl group C₁₂H₁₅ClN₂O₂S Reaction of 2-chloro-5-aminobenzenesulfonyl chloride with 3-methylpiperidine Antimicrobial and anticancer properties; sulfonyl group enhances target binding
2-(4-Methoxybenzenesulfonyl)aniline Methoxy-substituted phenyl sulfonyl group; no piperidine C₁₃H₁₃NO₃S Sulfonation of aniline derivatives with methoxybenzenesulfonyl chloride Anti-inflammatory and anticancer activities; electronic effects from methoxy group
2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline Methoxy and trifluoromethyl-piperidine groups C₁₃H₁₇F₃N₂O Multi-step synthesis involving trifluoromethyl-piperidine coupling Enhanced lipophilicity and metabolic stability; studied for CNS-targeted drug candidates

Impact of Structural Variations

Piperidine Substitution Patterns: Ethyl vs. Trifluoromethyl Groups: Compounds like exhibit increased lipophilicity and metabolic resistance due to the electron-withdrawing CF₃ group, unlike the electron-donating ethyl group in the target compound.

Sulfonyl Group Positioning :

  • Para-positioned sulfonyl groups (e.g., ) enhance solubility, while ortho-substituted analogs (e.g., ) may exhibit steric effects affecting target accessibility.

Additional Functional Groups: Methoxy Groups: Increase electron density on the aromatic ring (), altering reactivity compared to ethylpiperidine derivatives.

Biological Activity

2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline is an organic compound notable for its sulfonamide functional group linked to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial research. The compound's structure includes a piperidine ring, which enhances its biological activity and solubility properties.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H18_{18}N2_2O2_2S, and it has a molecular weight of 250.35 g/mol. The presence of the sulfonamide group is crucial for its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity by inhibiting key enzymes involved in disease processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to both antimicrobial and anticancer effects, making it a candidate for further pharmacological studies.

Enzyme Inhibition

In enzyme inhibition assays, this compound demonstrated a strong binding affinity towards DHFR, suggesting its potential use as an antimicrobial agent. The compound's ability to interfere with folate metabolism is particularly relevant in the context of cancer therapies where rapid cell division occurs.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction of this compound with various biological targets. These studies reveal how this compound binds to DHFR, providing insights into its mechanism of action. The docking results indicate that the compound occupies the active site of DHFR, thereby blocking substrate access and inhibiting enzyme activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-[(2-methylpiperidin-1-yl)sulfonyl]anilineSimilar piperidine structureDifferent methyl substitution affects biological activity
N-{4-[3-methylpiperidin-1-yl]sulfonyl}anilineVariation in piperidine substitutionFocused more on central nervous system effects
4-(2-Ethylpiperidin-1-yl)anilineLacks sulfonamide functionalityPotentially different pharmacokinetic properties

The structural features of this compound, particularly its combination of the piperidine ring and sulfonamide functionality, confer distinct biological activities that differentiate it from similar compounds. Its ability to interact with multiple molecular targets enhances its versatility as a therapeutic agent.

Anticancer Research

In a study focusing on novel anticancer agents, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several types of cancer cells, highlighting its potential as a chemotherapeutic agent. The effective concentration (EC50_{50}) values were found to be significantly lower than those for traditional chemotherapeutics, suggesting a promising therapeutic index.

Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. This activity was attributed to its ability to inhibit bacterial DHFR, leading to disrupted folate synthesis and ultimately bacterial cell death.

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